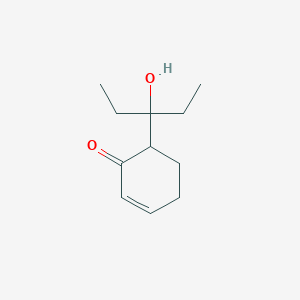
2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position and a 1-ethyl-1-hydroxypropyl substituent at the sixth position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods: Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products:
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexenones.
Scientific Research Applications
2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular frameworks.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . Additionally, its ability to participate in oxidation and reduction reactions allows it to modulate redox states in biological systems .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the 1-ethyl-1-hydroxypropyl substituent.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another derivative with different substituents, leading to varied chemical properties.
2-Cyclohexen-1-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness: 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- is unique due to its specific substituent pattern, which imparts distinct chemical reactivity and potential biological activities . This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields.
Properties
CAS No. |
824975-80-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-(3-hydroxypentan-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h6,8-9,13H,3-5,7H2,1-2H3 |
InChI Key |
NZVWJGUOYGYQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1CCC=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
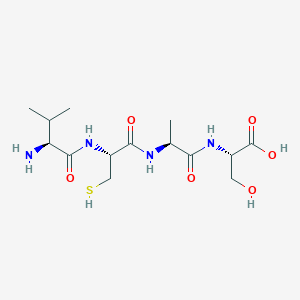
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
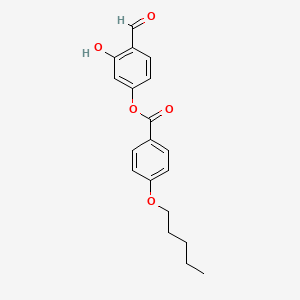
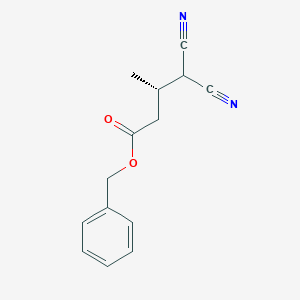
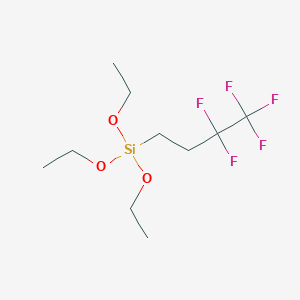
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
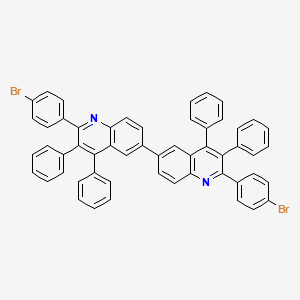
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
